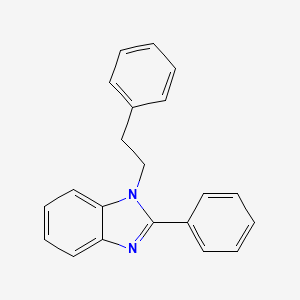
2-Phenyl-1-(2-phenylethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(2-phenylethyl)benzimidazole is a useful research compound. Its molecular formula is C21H18N2 and its molecular weight is 298.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Interaction and Cytotoxicity
Benzimidazole derivatives have been extensively studied for their DNA binding capabilities and cytotoxic effects against various cancer cell lines. A notable study involves benzimidazole-based Schiff base copper(II) complexes, which show substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines. These complexes bind DNA through an intercalative mode, suggesting their potential as antiproliferative agents in cancer treatment (Paul et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have demonstrated significant corrosion inhibition properties, particularly on mild steel in acidic solutions. Research indicates that substitution on the phenyl ring attached to the benzimidazole increases corrosion inhibition efficiency, highlighting the role of molecular structure in protective applications (Dutta et al., 2017).
Fungicide Binding and Resistance
The binding of benzimidazoles to fungal β-tubulin, a key protein involved in cell division, has been explored as a mechanism for fungicidal action. Studies confirm that benzimidazoles bind to β-tubulin, affecting fungal growth and providing insights into resistance mechanisms against antitubulin agents (Hollomon et al., 1998).
Green Synthesis
The environmental-friendly or "green" synthesis of benzimidazoles, including 2-phenylbenzimidazole, has been explored using high-temperature water, demonstrating that water can be an effective solvent for organic reactions, potentially reducing the environmental impact of chemical synthesis (Dudd et al., 2003).
Pharmacological Activities
Benzimidazole compounds exhibit a range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Their structural similarity to nucleotides makes them attractive as therapeutic agents, offering a broad spectrum of potential medical applications (Salahuddin et al., 2017).
Mecanismo De Acción
Target of Action
2-Phenyl-1-(2-phenylethyl)benzimidazole is a derivative of benzimidazole, which has been found to exhibit potent antiproliferative and antimicrobial activities . The primary targets of this compound are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . These targets play a crucial role in the growth and proliferation of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been found to be particularly active against HeLa and A375 cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . This suggests that the compound binds to its targets with high affinity, leading to the inhibition of cancer cell growth and proliferation.
Biochemical Pathways
It is known that benzimidazole derivatives can act as eukaryotic topoisomerase ii inhibitors , which play a key role in DNA replication and transcription. By inhibiting this enzyme, the compound could potentially disrupt the normal cell cycle, leading to cell death.
Pharmacokinetics
It is known that benzimidazole derivatives generally have good bioavailability due to their ability to form stable complexes with biological macromolecules . This suggests that the compound could be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. In vitro studies have shown that the compound exhibits good to potent antiproliferative activity against various cancer cell lines . Moreover, some derivatives of the compound were found to be less toxic to normal human cells than the positive control compound methotrexate , suggesting a potential therapeutic window.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzimidazole ring can significantly affect the compound’s anticancer activity . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other biological molecules in the body.
Direcciones Futuras
The future research directions for “2-Phenyl-1-(2-phenylethyl)benzimidazole” and similar compounds could involve further exploration of their antiproliferative and antimicrobial activities, as well as their potential applications in treating various diseases . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Análisis Bioquímico
Biochemical Properties
2-Phenyl-1-(2-phenylethyl)benzimidazole has been found to exhibit antiproliferative activity against various cancer cell lines Molecular docking studies suggest that it may interact with certain proteins, potentially influencing their function .
Cellular Effects
In cellular studies, this compound has shown potent antiproliferative activity against cancer cell lines such as A549, A498, HeLa, A375, and HepG2 .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-phenyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-3-9-17(10-4-1)15-16-23-20-14-8-7-13-19(20)22-21(23)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQIPRITAUFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
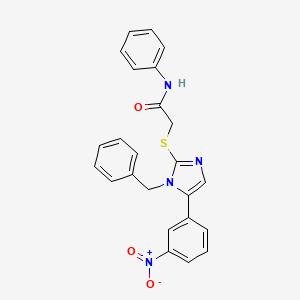
![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)
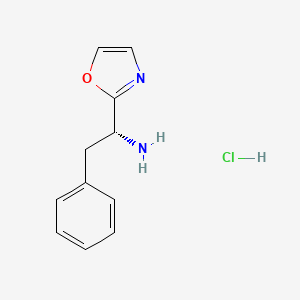


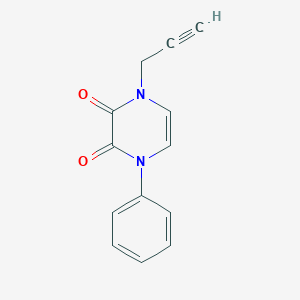
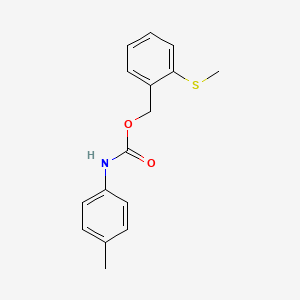
![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)
![Ethyl 2-[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3017628.png)


![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)

